N-(2-chlorobenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Description
N-(2-chlorobenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidine core, a phenyl group, and a chlorobenzyl moiety
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2S/c22-17-9-5-4-8-15(17)10-23-18(26)11-25-13-24-19-16(12-28-20(19)21(25)27)14-6-2-1-3-7-14/h1-9,12-13H,10-11H2,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VREBAUTVVVOPLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NCC4=CC=CC=C4Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorobenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate starting materials, such as 2-aminothiophene and a suitable aldehyde or ketone, under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, where a phenylboronic acid is coupled with a halogenated thienopyrimidine intermediate in the presence of a palladium catalyst.
Attachment of the Chlorobenzyl Moiety: The final step involves the alkylation of the thienopyrimidine derivative with 2-chlorobenzyl chloride in the presence of a base, such as potassium carbonate, to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions: N-(2-chlorobenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl group to a hydroxyl group.
Substitution: The chlorobenzyl moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Amines, thiols, potassium carbonate, dimethylformamide (DMF).
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Substituted thienopyrimidine derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-(2-chlorobenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide exhibit substantial antimicrobial properties. A study highlighted the importance of the thienopyrimidinone ring combined with an amido side chain for effective antimicrobial activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
Case Study: Antibacterial Efficacy
In vitro assays demonstrated that derivatives of thienopyrimidine showed significant antibacterial activity against strains like Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicated that certain derivatives were more potent than established antibiotics .
Anticancer Potential
This compound has also been investigated for its anticancer properties. A study conducted on multicellular spheroids revealed that this compound could inhibit tumor growth effectively, suggesting its potential as a novel anticancer agent .
Case Study: Screening for Anticancer Activity
In a drug library screening, this compound was identified as having notable effects on cancer cell viability. The study utilized multicellular spheroids to simulate tumor environments, demonstrating that the compound could induce apoptosis in cancer cells while sparing normal cells .
Mechanistic Insights
The mechanism of action for compounds in this class often involves the inhibition of key enzymes or pathways crucial for microbial survival or cancer cell proliferation. For instance, the thieno[3,2-d]pyrimidine moiety is known to interfere with nucleic acid synthesis and cellular signaling pathways .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In the case of receptor binding, the compound may act as an agonist or antagonist, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Thienopyrimidine Derivatives: Compounds with similar thienopyrimidine cores but different substituents.
Benzyl Derivatives: Compounds with benzyl groups attached to various heterocyclic cores.
Phenyl Derivatives: Compounds with phenyl groups attached to different heterocyclic systems.
Uniqueness: N-(2-chlorobenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is unique due to its specific combination of a thienopyrimidine core, a phenyl group, and a chlorobenzyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
N-(2-chlorobenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound with significant biological activity, particularly in antimicrobial and anti-cancer research. This article explores its biological properties, synthesis, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 426.88 g/mol. The compound’s structure features a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities. Its unique configuration allows it to interact with various biological targets, potentially leading to significant therapeutic effects.
Synthesis
The synthesis of this compound typically involves multiple steps that require specific reagents and conditions to ensure high yields and purity. The general synthetic pathway includes:
- Formation of the Thienopyrimidine Core : This involves cyclization reactions that create the thieno[3,2-d]pyrimidine structure.
- Chlorination : Introduction of the chlorobenzyl group to enhance biological activity.
- Acetamide Formation : Finalizing the structure by attaching the acetamide moiety.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study screening various N-substituted phenyl-2-chloroacetamides demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing moderate efficacy against Gram-negative bacteria like Escherichia coli and yeasts like Candida albicans .
Table 1: Antimicrobial Activity Against Various Pathogens
| Compound Type | Gram-positive Bacteria | Gram-negative Bacteria | Yeast |
|---|---|---|---|
| N-(substituted phenyl)-2-chloroacetamides | Effective (e.g., MRSA) | Less effective | Moderate efficacy |
Anti-Cancer Potential
The thienopyrimidine scaffold has been recognized for its potential as an anti-cancer agent due to its ability to inhibit specific enzyme pathways involved in cancer progression. Studies have shown that derivatives of this class can significantly inhibit cell proliferation in various cancer cell lines .
Case Study: Inhibition of Cancer Cell Proliferation
A recent study evaluated the effects of thienopyrimidine derivatives on the A431 vulvar epidermal carcinoma cell line, demonstrating a significant reduction in cell viability and migration capabilities . This highlights the potential use of this compound in cancer therapeutics.
The biological activity of this compound is believed to involve its interaction with various molecular targets such as enzymes or receptors. The compound's structure allows it to bind effectively to specific sites, potentially inhibiting or activating biological pathways relevant to disease progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
